5-Amino-2-iodopyridine
Overview
Description
5-Amino-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H5IN2. It is a derivative of pyridine, where an amino group is attached to the second carbon and an iodine atom is attached to the fifth carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-iodopyridine typically involves the iodination of 2-aminopyridine. One common method includes dissolving 2-aminopyridine in water, followed by the gradual addition of iodine. The reaction mixture is then maintained at a specific temperature for a few hours. After the addition of hydrogen peroxide, the mixture is heated and refluxed, followed by cooling, filtering, and drying to obtain the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The process involves similar steps but is carried out in larger reactors with precise control over reaction conditions to ensure high yield and purity. The use of water as a solvent makes the process environmentally friendly and safe .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium or copper-catalyzed coupling reactions to form C-N bonds with amines, heterocycles, and amides.
Common Reagents and Conditions:
Palladium or Copper Catalysts: These are commonly used in coupling reactions.
Amines and Amides: These reagents are used to form new C-N bonds.
Reaction Conditions: Mild and economical conditions are preferred to achieve high yields.
Major Products: The major products formed from these reactions include various substituted pyridines and heterocyclic compounds, which are valuable intermediates in medicinal chemistry .
Scientific Research Applications
5-Amino-2-iodopyridine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound is explored for its potential in developing new pharmaceuticals, particularly in the field of oncology.
Industry: It is used in the production of advanced materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 5-Amino-2-iodopyridine involves its ability to form C-N bonds through catalytic coupling reactions. The electron-rich nature of the amino group at the C-2 position facilitates these reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-5-chloropyridine
- 2-Amino-5-fluoropyridine
Comparison: 5-Amino-2-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing access to a broader range of derivatives .
Properties
IUPAC Name |
6-iodopyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJURFWVUOSFQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368070 | |
Record name | 5-Amino-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29958-12-1 | |
Record name | 5-Amino-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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